1-Methyl-8-(trifluoromethyl)isoquinoline
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Overview
Description
1-Methyl-8-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
The synthesis of 1-Methyl-8-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzonitrile with trifluoroacetonitrile under basic conditions . . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methyl-8-(trifluoromethyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and organometallic compounds
Scientific Research Applications
1-Methyl-8-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Methyl-8-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of various biological processes. This interaction can result in the modulation of cellular pathways, such as those involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-Methyl-8-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
3-(trifluoromethyl)isoquinoline: Similar in structure but differs in the position of the trifluoromethyl group.
5-fluoro-8-chloroquinoline: A quinoline derivative with different substituents that exhibit unique biological activities.
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8F3N |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-methyl-8-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-10-8(5-6-15-7)3-2-4-9(10)11(12,13)14/h2-6H,1H3 |
InChI Key |
LJAYUKHYHNADFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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